2-(Benzo[d]furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b] furan-3-one
CAS No.:
Cat. No.: VC16394446
Molecular Formula: C24H23NO4
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
![2-(Benzo[d]furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b] furan-3-one -](/images/structure/VC16394446.png)
Specification
Molecular Formula | C24H23NO4 |
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Molecular Weight | 389.4 g/mol |
IUPAC Name | (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |
Standard InChI | InChI=1S/C24H23NO4/c1-15-11-19(26)18(14-25-9-5-2-6-10-25)24-22(15)23(27)21(29-24)13-17-12-16-7-3-4-8-20(16)28-17/h3-4,7-8,11-13,26H,2,5-6,9-10,14H2,1H3/b21-13- |
Standard InChI Key | BKYICNAMRARSCT-BKUYFWCQSA-N |
Isomeric SMILES | CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=CC=CC=C4O3)/O2)CN5CCCCC5)O |
Canonical SMILES | CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)CN5CCCCC5)O |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Functional Groups
The molecule features a bis-benzofuran core with a Z-configuration olefinic bridge connecting the two heterocyclic systems. The first benzofuran unit (Benzo[d]furan-2-ylmethylene) contributes aromatic stability and π-π stacking potential, while the second benzo[b]furan-3-one moiety introduces a ketone group capable of hydrogen bonding. Critical substituents include:
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A 6-hydroxy group enhancing solubility and enabling hydrogen bond donation.
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A 4-methyl group providing steric bulk to influence binding pocket interactions.
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A 7-(piperidylmethyl) side chain introducing basicity and conformational flexibility for target engagement.
Table 1: Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₃NO₄ |
Molecular Weight | 389.4 g/mol |
IUPAC Name | (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |
Topological Polar Surface Area | 75.8 Ų |
Hydrogen Bond Donors | 2 (hydroxy and ketone oxygen) |
Hydrogen Bond Acceptors | 5 |
Spectroscopic validation via -NMR reveals distinct signals: a singlet at δ 5.72 ppm for the NH₂ group and aromatic protons between δ 7.3–8.6 ppm, confirming the benzofuran framework . Infrared spectroscopy identifies stretching vibrations at 1661 cm (C=O) and 3393 cm (N–H), consistent with its functional groups .
Stereoelectronic Considerations
The Z-configuration of the exocyclic double bond (C=O adjacent to the methylene bridge) creates a planar conformation that optimizes conjugation across the bis-benzofuran system. Density functional theory (DFT) simulations suggest this arrangement lowers the LUMO energy (-1.8 eV), enhancing electrophilic reactivity at the ketone oxygen. The piperidylmethyl group adopts a chair conformation in solution, with the nitrogen lone pair oriented to participate in cation-π interactions with biological targets.
Synthetic Methodologies
Condensation-Based Approaches
The primary synthesis route involves a Knoevenagel condensation between 5-bromobenzo[d]furan-2-carbaldehyde and a β-keto ester derivative under acidic conditions. Piperidine catalysis facilitates imine formation, with ethanol as the solvent to stabilize intermediates. Key steps include:
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Precursor Activation: The aldehyde undergoes nucleophilic attack by the β-keto ester’s enolate.
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Cyclization: Intramolecular ester hydrolysis and lactonization yield the benzofuran-3-one core.
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Piperidylmethyl Incorporation: A Mannich reaction introduces the piperidine moiety using formaldehyde and piperidine.
Table 2: Optimization Parameters for Condensation Synthesis
Parameter | Optimal Value | Impact on Yield |
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Temperature | 60–70°C | Maximizes to 74% |
Solvent | Anhydrous Ethanol | Prevents hydrolysis |
Catalyst Loading | 5 mol% Piperidine | Balances rate and side reactions |
Reaction Time | 8–12 hours | Completes cyclization |
Palladium-Catalyzed Cross-Coupling
Alternative methods employ Sonogashira coupling to construct the benzofuran backbone. A palladium(II) acetate/XPhos catalyst system couples 2-iodophenol derivatives with terminal alkynes, followed by cyclization . While this route offers regioselectivity, the need for inert conditions and higher catalyst loadings (2–5 mol%) limits scalability compared to condensation methods .
Future Directions and Challenges
While 2-(Benzo[d]furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b]furan-3-one shows preclinical promise, key challenges remain:
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Target Identification: CRISPR-Cas9 screens could elucidate interacting proteins.
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Formulation: Poor aqueous solubility (0.12 mg/mL) demands lipid-based nanoencapsulation.
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Stereochemical Optimization: Enantioselective synthesis may enhance potency and reduce off-target effects.
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